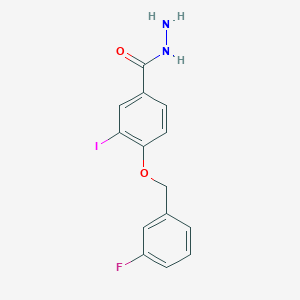
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide is an organic compound that features both fluorine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone, followed by iodination and hydrazide formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of fluorine and iodine substitution on biological activity.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-((3-Fluorobenzyl)oxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydrazide.
3-(4’-Fluorobenzyloxy)phenylboronic acid: Another similar compound with a boronic acid group.
Uniqueness
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds that lack these substituents.
Properties
Molecular Formula |
C14H12FIN2O2 |
|---|---|
Molecular Weight |
386.16 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-iodobenzohydrazide |
InChI |
InChI=1S/C14H12FIN2O2/c15-11-3-1-2-9(6-11)8-20-13-5-4-10(7-12(13)16)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
InChI Key |
HZGSWKHXTBPVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


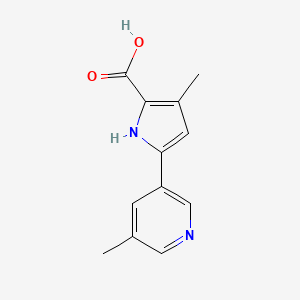

![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
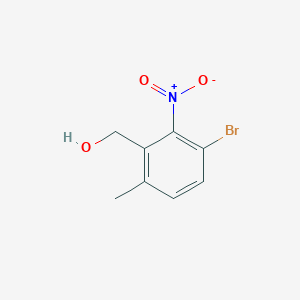
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
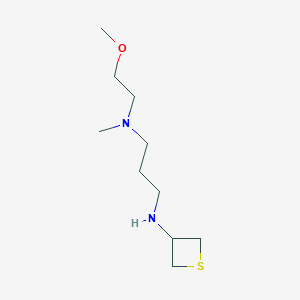
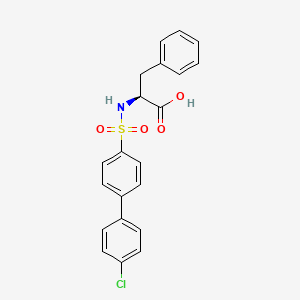

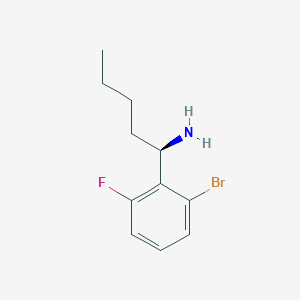
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
